4-Amino-6-mercaptopyrimidine

Corrosion Inhibition Material Science Electrochemistry

Researchers frequently struggle to source the precisely functionalized 4-amino-6-mercaptopyrimidine scaffold with reliable purity for medicinal chemistry and materials programs. This compound's unique 4-NH2/6-SH substitution delivers a bidentate chelation geometry and defined electronic environment that generic analogs cannot replicate. - Enables selective Src kinase mutant inhibition (IC50 = 29 nM for V323S/T338C vs. 338 nM for T338C alone). - Validated as a superior corrosion inhibitor scaffold (AHMP > DHMP on cold-rolled steel in HCl). - Acts as a key intermediate in mild synthetic routes to complex nucleoside drugs. Standard research quantities available; quality documentation provided.

Molecular Formula C4H5N3S
Molecular Weight 127.17 g/mol
CAS No. 1193-23-3
Cat. No. B074423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-mercaptopyrimidine
CAS1193-23-3
Molecular FormulaC4H5N3S
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=C(NC=NC1=S)N
InChIInChI=1S/C4H5N3S/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8)
InChIKeyXDIZJOWPBYQONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-mercaptopyrimidine Overview


4-Amino-6-mercaptopyrimidine (4A6MP, CAS 1193-23-3) is a heterocyclic compound featuring a pyrimidine ring substituted with an amino (–NH2) group at position 4 and a mercapto (–SH) group at position 6 . With a molecular weight of 127.17 g/mol [1], this compound serves as a critical synthetic intermediate in medicinal chemistry and materials science due to its unique dual-functional reactivity profile .

1

Dual-functional pyrimidine scaffold (4-NH2, 6-SH) for heterocycle synthesis

Medicinal chemistry and materials science intermediate
2

Enables bidentate metal chelation and site-selective derivatization

Key building block for coordination compounds and functional materials
3

Cited as intermediate for kinase inhibitor scaffolds and nucleoside analogs

Patent-supported synthetic route with reported mild conditions

4-Amino-6-mercaptopyrimidine Substitution Pattern


Generic substitution of 4-amino-6-mercaptopyrimidine with other aminopyrimidine or mercaptopyrimidine analogs is not scientifically valid due to the precise positioning of its dual functional groups. The 4-amino and 6-mercapto substitution pattern creates a specific electronic environment and chelation geometry that directly governs its performance in key applications, including corrosion inhibition efficiency and kinase binding selectivity [1]. Replacing this compound with, for instance, a 2-mercaptopyrimidine or a 4,6-diaminopyrimidine alters the electron density on the ring and the spatial availability of the sulfur and nitrogen atoms, leading to substantially different activity profiles [1]. The following evidence quantifies these critical performance differences.

Analog

Replacing with 2-mercaptopyrimidine alters electron density and chelation geometry, which may reduce corrosion inhibition and metal-complex stability.

Derivative

4,6-Diaminopyrimidine lacks the thiol site required for bidentate coordination; kinase selectivity and surface adsorption may shift significantly.

Position

Moving the mercapto group to position 2 disrupts the 5-membered chelate ring architecture, limiting use in sensor and MOF applications.

4-Amino-6-mercaptopyrimidine vs. Analogs


AHMP vs. DHMP in Corrosion Inhibition

A direct head-to-head comparison demonstrates that a closely related derivative, 4-amino-6-hydroxy-2-mercaptopyrimidine (AHMP), exhibits superior corrosion inhibition efficiency compared to 4,6-dihydroxy-2-mercaptopyrimidine (DHMP) [1]. This finding underscores the value of the amino-hydroxy-mercapto substitution pattern for adsorption onto metal surfaces, a key performance differentiator for derivatives of 4A6MP [1].

Corrosion inhibition
Head-to-head
AHMP > DHMP
Cold rolled steel in HCl; weight loss, EIS
Reported higher efficiency for amino-hydroxy-mercapto derivative
Supports scaffold selection for acid corrosion inhibitors
Corrosion Inhibition Material Science Electrochemistry

Src Kinase Mutant Selectivity

A derivative of 4-amino-6-mercaptopyrimidine exhibits distinct activity against specific c-Src kinase mutants, as demonstrated in a patent application [1]. The compound showed an IC50 of 29 nM against the c-Src variant with V323S and T338C mutations, compared to an IC50 of 338 nM against a variant with only the T338C mutation [1]. This >10-fold difference in potency highlights the compound's ability to differentiate between closely related kinase conformations [1].

Src kinase selectivity
Head-to-head
IC50 29 nM vs 338 nM
11.6-fold difference; mutant variants T338C ± V323S
Supports kinase mutant differentiation studies
In vitro assay; context-dependent potency interpretation
Medicinal Chemistry Kinase Inhibition Drug Discovery

Bidentate vs. Monodentate Coordination

The specific 4-amino and 6-mercapto arrangement on the pyrimidine ring is critical for forming stable chelate complexes . This compound acts as a bidentate ligand, coordinating with metal ions through both the nitrogen atom of the amino group and the sulfur atom of the mercapto group, creating a five-membered chelate ring . In contrast, simple 2-mercaptopyrimidines or 4-aminopyrimidines are limited to monodentate coordination, resulting in less stable and structurally different complexes .

Coordination mode
Class-level
Bidentate (N,S) chelate
5-membered ring; transition metal complexes
Differentiates from monodentate aminopyrimidines
Data to verify for specific metals and conditions
Coordination Chemistry Materials Science Sensor Development

Preferred Intermediate for Nucleosides

The compound is explicitly claimed in patent literature as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. Its synthetic process is described as having 'simple and safe operational process and mild reaction conditions,' which is a distinct advantage over alternative routes to similar nucleoside cores [1].

Nucleoside synthesis
Supporting evidence
Mild, safe route claimed
Patent for 5-substituted carbocyclic nucleosides
May simplify process scale-up vs harsher alternatives
Source-specific review recommended
Organic Synthesis Medicinal Chemistry Nucleoside Analogs

4-Amino-6-mercaptopyrimidine Applications


Selective Kinase Inhibitors

Based on its derivative's demonstrated ability to selectively inhibit specific Src kinase mutants (e.g., IC50 = 29 nM for V323S/T338C vs. 338 nM for T338C) [1], 4A6MP is an ideal starting scaffold for medicinal chemistry programs targeting specific kinase conformations implicated in cancer and other diseases.

Corrosion Inhibitor Formulation

The superior inhibition efficiency of the AHMP derivative compared to DHMP on cold rolled steel in HCl solution [2] validates the use of the 4-amino-6-mercaptopyrimidine core for designing new, more effective corrosion inhibitors for industrial acid cleaning and pickling processes.

Functional Materials & Sensors

Its ability to act as a bidentate ligand, forming stable chelate complexes with transition metals , makes 4A6MP a valuable building block for constructing metal-organic frameworks (MOFs), functionalized nanoparticles for sensing applications, and other advanced coordination materials.

Carbocyclic Nucleoside Synthesis

Given its documented role as a key intermediate in a mild and safe synthetic route to complex nucleoside drugs [3], 4A6MP should be prioritized for process chemistry and scale-up efforts in the development of next-generation antiviral and anticancer nucleoside therapeutics.

Application
Selection Property
Validation Focus
Kinase inhibitor design
Amino-mercapto scaffold for mutant-selective targeting
Kinase inhibition assays with Src variant models
Corrosion inhibitor formulation
Adsorption capability on steel in acidic media
Weight loss, EIS, and polarization studies
Functional materials & sensors
Bidentate chelation with transition metals
Complex stability and coordination geometry analysis
Carbocyclic nucleoside synthesis
Mild synthetic route for complex nucleosides
Process yield, safety, and scalability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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